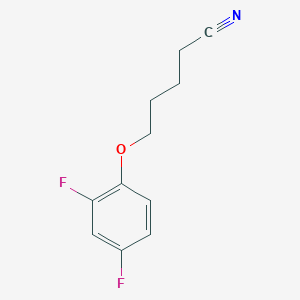

5-(2,4-Difluorophenoxy)pentanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,4-difluorophenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c12-9-4-5-11(10(13)8-9)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYSJJGDFUNACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 2,4 Difluorophenoxy Pentanenitrile

Retrosynthetic Disconnection Analysis and Strategic Planning for 5-(2,4-Difluorophenoxy)pentanenitrile

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthesis. scitepress.org For this compound, the most logical and common disconnection is at the ether C-O bond. This bond connects the aromatic ring to the pentanenitrile side chain.

This disconnection yields two primary synthons:

A 2,4-difluorophenoxide anion (or its synthetic equivalent).

A 5-halopentanenitrile cation (or its synthetic equivalent, typically a 5-halopentanenitrile).

The forward synthesis strategy, therefore, involves forming the aryl ether bond by reacting a derivative of 2,4-difluorophenol (B48109) with a derivative of a five-carbon nitrile chain. The primary synthetic challenge lies in efficiently forming this C(aryl)-O-C(alkyl) bond. Alternative strategies, such as disconnecting a C-C bond, are generally less efficient for this type of structure. scitepress.org

Synthesis of the 2,4-Difluorophenol Precursor and its Derivatives

2,4-Difluorophenol is a key starting material for the synthesis of the target molecule. sigmaaldrich.comchemicalbook.com It is an organic building block used in the synthesis of various pharmaceutical and chemical compounds. chemicalbook.comsigmaaldrich.comnih.gov There are several established methods for its preparation.

One common industrial method involves the diazotization of 2,4-difluoroaniline (B146603), followed by hydrolysis of the resulting diazonium salt. This process typically involves treating 2,4-difluoroaniline with an aqueous solution of sodium nitrite (B80452) and a strong acid (like sulfuric acid) at low temperatures to form the diazonium salt. chemicalbook.com The salt is then heated in an aqueous acidic solution, often in the presence of a copper sulfate (B86663) catalyst, to yield 2,4-difluorophenol. chemicalbook.com

Another synthetic route starts from 2,4-difluorophenylboronic acid. chemicalbook.com This method involves the oxidation of the boronic acid, for example, using hydrogen peroxide in an aqueous medium, to generate the corresponding phenol (B47542). kaibangchem.com The synthesis of various fluorophenol derivatives often starts from corresponding precursors like nitrobenzene (B124822) or aniline (B41778) derivatives. kaibangchem.com

Synthesis of the 5-Halopentanenitrile Chain and its Functionalization

The second key precursor is a five-carbon chain containing a terminal nitrile group and a leaving group (typically a halogen) at the other end, such as 5-bromopentanenitrile or 5-chloropentanenitrile. The nitrile functional group, characterized by a -C≡N triple bond, is a versatile intermediate in organic synthesis. wikipedia.orglibretexts.org

The synthesis of 5-halopentanenitriles can be achieved through several standard organic transformations. A common method is the nucleophilic substitution of a 1,4-dihalobutane (e.g., 1,4-dibromobutane) with a cyanide salt, such as sodium or potassium cyanide. Careful control of reaction conditions is necessary to favor monosubstitution over disubstitution.

Alternatively, one can start with 5-hydroxypentanenitrile (B2624086) and convert the hydroxyl group into a good leaving group, such as a tosylate or a halide. The halogenation can be achieved using standard reagents like thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide).

The functionalization of the chain primarily involves ensuring the presence of a reactive site (the halide) that will participate in the subsequent ether formation step, while the nitrile group remains intact.

Nucleophilic Aromatic Substitution (SNAr) and Ullmann/Buchwald-Hartwig Coupling Approaches for Ether Formation in this compound

The formation of the aryl ether bond is the crucial step in the synthesis of this compound. Several powerful methods are available for this transformation.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are a cornerstone of aromatic chemistry. numberanalytics.comrsc.org The reactivity in SNAr is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring. numberanalytics.com In the case of 2,4-difluorophenol, the fluorine atoms themselves can act as both activating groups and potential leaving groups. The reaction would involve the nucleophilic attack of the 2,4-difluorophenoxide ion on a 5-halopentanenitrile. However, a more common SNAr approach for this type of ether would be the reaction of a phenoxide with an activated aryl halide. For this specific target molecule, the Williamson ether synthesis, a related reaction, is more direct: reacting the sodium or potassium salt of 2,4-difluorophenol with 5-halopentanenitrile. The polar aprotic solvents like DMF or DMSO typically accelerate these reactions. google.com

Ullmann Condensation/Coupling: The Ullmann reaction is a classic, copper-catalyzed method for forming C-O bonds to create aryl ethers. wikipedia.orgorganic-chemistry.org The traditional Ullmann condensation requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern variations, however, use catalytic amounts of soluble copper salts (e.g., CuI) with various ligands, allowing the reaction to proceed under milder conditions. acs.orgnih.gov The reaction couples an alcohol or phenol with an aryl halide. For this synthesis, 2,4-difluorophenol would be coupled with 5-halopentanenitrile in the presence of a copper catalyst and a base.

Buchwald-Hartwig Coupling: The Buchwald-Hartwig amination has been extended to the synthesis of aryl ethers and is one of the most versatile methods for this transformation. organic-chemistry.orgprinceton.edu This reaction uses a palladium catalyst with specific phosphine (B1218219) ligands to couple alcohols or phenols with aryl halides or triflates. organic-chemistry.orgorganic-chemistry.org While typically used to couple an aryl halide with an alcohol, the principles can be adapted. The high cost of palladium can be a drawback, but the mild reaction conditions and broad substrate scope are significant advantages. umich.edu

Table 1: Comparison of Key Ether Formation Strategies

| Method | Catalyst System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis (related to SNAr) | None (Base-mediated) | Base (NaH, K₂CO₃), Solvent (DMF, Acetonitrile), 50-100 °C | Simple, no transition metal required, cost-effective. | Can require forcing conditions; potential for elimination side reactions. |

| Ullmann Coupling | CuI / Ligand (e.g., phenanthroline, N,N-dimethylglycine) | Base (K₂CO₃, Cs₂CO₃), Solvent (Toluene, Dioxane), 100-150 °C | Lower cost catalyst than palladium, effective for electron-rich and -poor arenes. acs.orgumich.edu | Often requires higher temperatures than Pd-catalysis; ligand optimization can be necessary. wikipedia.org |

| Buchwald-Hartwig Coupling | Pd Precatalyst / Ligand (e.g., phosphines like XPhos) | Base (NaOtBu, K₃PO₄), Solvent (Toluene, Dioxane), 80-120 °C | Very broad scope, high yields, mild conditions, excellent functional group tolerance. organic-chemistry.orgorganic-chemistry.org | High cost of palladium and ligands; air-sensitive reagents may be required. |

Optimization of Reaction Parameters for Enhanced Yield, Purity, and Stereoselectivity of this compound

Optimizing the ether formation step is critical for maximizing yield and purity while minimizing costs and downstream purification efforts. Stereoselectivity is not a factor for this achiral molecule.

Key parameters for optimization include:

Catalyst and Ligand: For Ullmann and Buchwald-Hartwig reactions, screening different metal precursors and ligands is crucial. For Buchwald-Hartwig, bulky, electron-rich phosphine ligands often give the best results. researchgate.net For Ullmann couplings, nitrogen- or amino acid-based ligands can be highly effective. organic-chemistry.org

Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide are common in Buchwald-Hartwig reactions, while weaker inorganic bases like potassium carbonate or cesium carbonate are often used in Ullmann couplings. umich.edu The base strength can influence reaction rate and prevent side reactions.

Solvent: The solvent affects the solubility of reagents and the reaction rate. Polar aprotic solvents (e.g., DMF, NMP) are often used for SNAr-type reactions, while less polar ethers (dioxane) or aromatic hydrocarbons (toluene) are common for transition-metal-catalyzed couplings. google.comnih.gov

Temperature and Reaction Time: These parameters must be balanced to ensure complete conversion without causing decomposition of reactants or products. Monitoring the reaction progress by techniques like TLC or LC-MS is standard practice. kaibangchem.com Mechanochemical methods (ball-milling) have also been shown to enhance rates and yields in SNAr reactions. nih.gov

Table 2: General Optimization Parameters for Aryl Ether Synthesis

| Parameter | Considerations | Potential Impact on Synthesis |

|---|---|---|

| Catalyst Loading | Balancing cost vs. reaction rate. | Lower loading is cheaper but may require longer times or higher temperatures. Typically 0.5-5 mol%. |

| Ligand Choice | Steric and electronic properties of the ligand. | Crucial for catalyst stability and reductive elimination step; can determine success or failure of the reaction. researchgate.net |

| Base Strength & Solubility | Compatibility with functional groups and catalyst system. | Affects deprotonation of the phenol and can influence catalyst activity. Cs₂CO₃ is often effective but expensive. |

| Solvent Polarity | Solubilizing reactants and stabilizing intermediates. | Can dramatically alter reaction rates. google.com Green solvents like CPME are increasingly used. nih.gov |

| Temperature | Providing activation energy without causing degradation. | Higher temperatures increase rate but can lead to side products. Optimization is key. |

Development of Novel Catalytic Systems for the Synthesis of this compound

Research continues to produce more efficient, robust, and cost-effective catalysts for aryl ether synthesis, which are directly applicable to producing this compound.

For Ullmann-type reactions, significant progress has been made by moving away from stoichiometric copper. Novel systems include:

CuI with N,N-dimethylglycine: This system allows for the coupling of aryl iodides with aliphatic alcohols at moderate temperatures (110 °C). organic-chemistry.org

Diol-Copper(I) Complexes: Easily prepared diol ligands can catalyze the Ullmann-type synthesis of alkyl aryl ethers under very mild conditions. acs.org

Self-Assembled Copper Clusters: Octanuclear copper clusters have been shown to catalyze the coupling of aryl iodides with alcohols under mild conditions. organic-chemistry.org

For palladium-catalyzed reactions, the evolution of ligands is key:

Biarylphosphine Ligands: Ligands like those developed by Buchwald (e.g., SPhos, XPhos) have enabled the coupling of a wide range of substrates, including less reactive aryl chlorides, with high efficiency. organic-chemistry.orgresearchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs as ligands for palladium can offer high stability and catalytic activity for the formation of diaryl ethers. organic-chemistry.org

Dual catalytic systems, such as a Ni/Cu system for coupling phenols with vinyl halides, also highlight the innovation in the field, expanding the range of possible ether products. organic-chemistry.org

Application of Green Chemistry Principles in the Sustainable Synthesis of this compound

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. reachemchemicals.comblazingprojects.com The synthesis of this compound can be made more sustainable by implementing several strategies. acs.org

Use of Greener Solvents: Replacing traditional solvents like toluene (B28343) and DMF with more environmentally benign alternatives is a key goal. Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) have been shown to be effective in coupling reactions like the Buchwald-Hartwig. nih.gov

Energy Efficiency: Employing techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. nih.govmdpi.com

Atom Economy: Using catalytic methods (Ullmann, Buchwald-Hartwig) instead of stoichiometric reagents improves atom economy and reduces waste. blazingprojects.com

Process Intensification: Techniques like flow chemistry can offer better heat and mass transfer, leading to higher yields, improved safety, and easier scalability compared to batch processing. numberanalytics.com

Catalyst Choice: Preferring earth-abundant metal catalysts (e.g., copper, iron) over precious metals like palladium where possible can reduce both cost and environmental burden. umich.eduorganic-chemistry.org

By integrating these principles, the synthesis can become not only more environmentally friendly but also more efficient and cost-effective on an industrial scale. blazingprojects.com

Comprehensive Spectroscopic and Structural Characterization of 5 2,4 Difluorophenoxy Pentanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation of 5-(2,4-Difluorophenoxy)pentanenitrile

High-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for determining the precise molecular structure of organic compounds. For this compound, these techniques would provide unambiguous evidence for the connectivity of atoms and the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and aliphatic protons. The protons on the 2,4-difluorophenyl ring will show complex splitting patterns due to both homo- and heteronuclear (¹H-¹⁹F) coupling. The aliphatic chain protons will appear as multiplets, with their chemical shifts influenced by the adjacent oxygen and nitrile groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information, with each unique carbon atom appearing as a distinct signal. The chemical shifts of the aromatic carbons will be significantly affected by the fluorine substituents, exhibiting characteristic C-F coupling constants. The nitrile carbon is expected to appear in the typical downfield region for cyano groups. bldpharm.com

Predicted ¹H and ¹³C NMR Data:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3' | 6.90 - 7.10 (m) | 105.0 (dd, J ≈ 25, 5 Hz) |

| H-5' | 6.80 - 7.00 (m) | 112.0 (dd, J ≈ 21, 4 Hz) |

| H-6' | 7.15 - 7.30 (m) | 118.0 (d, J ≈ 8 Hz) |

| H-5 | 4.10 (t, J ≈ 6.5 Hz) | 68.0 |

| H-2 | 2.50 (t, J ≈ 7.0 Hz) | 17.0 |

| H-3, H-4 | 1.80 - 2.00 (m) | 23.0, 28.0 |

| C-1 | - | 119.5 |

| C-1' | - | 153.0 (dd, J ≈ 245, 12 Hz) |

| C-2' | - | 158.0 (dd, J ≈ 250, 13 Hz) |

| C-4' | - | 155.0 (dd, J ≈ 11, 2 Hz) |

Note: Predicted chemical shifts are referenced to TMS. Coupling constants (J) are approximate values in Hz. 'd' denotes a doublet, 't' a triplet, 'm' a multiplet, and 'dd' a doublet of doublets.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights of this compound

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule through their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a sharp, intense absorption band corresponding to the C≡N stretching vibration. Other key absorptions would include C-H stretching of the aromatic and aliphatic regions, C-O-C stretching of the ether linkage, and C-F stretching of the difluorophenyl group. vscht.cz

Raman Spectroscopy: The Raman spectrum would complement the FT-IR data. The C≡N stretch is also expected to be a strong and sharp band in the Raman spectrum. Aromatic ring vibrations are typically strong in Raman, providing detailed information about the substitution pattern.

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 |

| C≡N Stretch | 2245 (strong, sharp) | 2245 (strong, sharp) |

| C=C Aromatic Stretch | 1600, 1510 | 1600, 1510 |

| C-O-C Asymmetric Stretch | 1250 | Weak |

| C-F Stretch | 1200 - 1100 | 1200 - 1100 |

| C-O-C Symmetric Stretch | Weak | 1050 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound and for elucidating its fragmentation pathways, which aids in structural confirmation.

For this compound (C₁₁H₁₁F₂NO), the expected exact mass of the molecular ion [M]⁺ would be approximately 211.0808 g/mol . The mass spectrum would likely show a prominent molecular ion peak. The fragmentation pattern is anticipated to involve cleavage of the ether bond, leading to fragments corresponding to the 2,4-difluorophenoxy cation and the pentanenitrile radical cation. libretexts.org Alpha-cleavage adjacent to the nitrile group is also a possible fragmentation route.

Predicted HRMS Data:

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₁₁H₁₁F₂NO]⁺ | 211.0808 | Molecular Ion |

| [M - C₄H₆N]⁺ | [C₇H₅F₂O]⁺ | 143.0254 | Loss of butanenitrile radical |

| [C₆H₃F₂O]⁺ | [C₆H₃F₂O]⁺ | 129.0148 | 2,4-Difluorophenoxy cation |

| [C₅H₈N]⁺ | [C₅H₈N]⁺ | 82.0657 | Pentanenitrile cation |

Advanced Chiroptical Techniques (e.g., ECD, VCD) for Stereochemical Assignment of Enantiomeric Forms of this compound (if applicable)

This compound does not possess a stereocenter and is therefore achiral. Consequently, it does not exist as enantiomers and will not exhibit a signal in Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectroscopy. These chiroptical techniques are used for the stereochemical analysis of chiral molecules and are not applicable in this case.

Theoretical and Computational Chemistry Investigations of 5 2,4 Difluorophenoxy Pentanenitrile

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Molecular Geometry, and Energetics of 5-(2,4-Difluorophenoxy)pentanenitrile

Quantum chemical calculations are fundamental tools for elucidating the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its density-based equivalent), providing detailed insights into the electronic structure, optimized molecular geometry, and energetic stability of this compound. nih.govacs.org

Electronic Structure and Energetics: DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would compute the total electronic energy, orbital energies, and the distribution of electron density. researchgate.net These calculations reveal the molecule's stability. Key energetic parameters obtained include the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are crucial for predicting thermodynamic properties and reaction spontaneity.

Molecular Geometry Optimization: A key output of these calculations is the optimized, lowest-energy three-dimensional structure of the molecule. This process systematically adjusts the positions of all atoms to find a minimum on the potential energy surface. The resulting geometry provides precise data on bond lengths, bond angles, and dihedral (torsion) angles. For this compound, this would precisely define the spatial relationship between the difluorophenyl ring, the ether linkage, the flexible pentyl chain, and the terminal nitrile group. The fluorine substitutions at the 2- and 4-positions on the phenyl ring are expected to influence the ring's electronic properties and may cause minor distortions in its geometry.

Below is an illustrative table of the kind of data that would be obtained from a geometry optimization calculation.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This table is for illustrative purposes only.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(phenyl)-F | ~1.35 Å |

| Bond Length | C(phenyl)-O | ~1.37 Å |

| Bond Length | O-C(alkyl) | ~1.43 Å |

| Bond Length | C-C(alkyl) | ~1.54 Å |

| Bond Length | C-C≡N | ~1.47 Å |

| Bond Length | C≡N | ~1.15 Å |

| Bond Angle | C(phenyl)-O-C(alkyl) | ~118° |

| Bond Angle | C-C-C(alkyl) | ~112° |

| Bond Angle | C-C≡N | ~178° |

| Dihedral Angle | C-C-O-C | Variable (Conformation Dependent) |

Conformational Analysis and Potential Energy Surface Mapping of this compound via Molecular Mechanics and Dynamics Simulations

The flexibility of the pentyl ether chain in this compound means the molecule can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Molecular Mechanics and Dynamics: Molecular mechanics (MM) methods, which are computationally less intensive than quantum calculations, are well-suited for exploring the conformational landscape of flexible molecules. A systematic search can be performed by rotating the single bonds in the pentyl chain (e.g., C-C and C-O bonds) in discrete steps and calculating the steric energy of each resulting conformation. Molecular dynamics (MD) simulations can also be used to explore conformational space by simulating the atomic motions over time at a given temperature, allowing the molecule to overcome energy barriers and sample various conformations.

Potential Energy Surface (PES) Mapping: A potential energy surface (PES) is a multidimensional plot that shows the system's energy as a function of its geometric coordinates. For this compound, a simplified 2D PES could be generated by systematically varying two key dihedral angles along the alkyl chain and plotting the corresponding energy. The resulting map would show energy minima (valleys) corresponding to stable conformers and saddle points (passes) representing the transition states between them. This analysis would reveal the most likely shapes the molecule adopts and the flexibility of the chain connecting the aromatic ring and the nitrile group. Steric hindrance, such as potential interactions between the terminal nitrile group and the phenyl ring (a syn-pentane type interaction), would be identified as high-energy regions on the PES.

Prediction of Spectroscopic Data (NMR, IR, UV-Vis) for this compound to Aid Experimental Assignment

Computational chemistry can predict spectroscopic data with a high degree of accuracy, which is invaluable for interpreting and assigning experimental spectra. nih.gov

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically with DFT. acs.org The calculations would provide a list of chemical shifts for each unique hydrogen and carbon atom in this compound. These predicted values, when compared to experimental spectra, help in the definitive assignment of signals, especially for the complex aromatic region and the methylene (B1212753) groups in the alkyl chain.

IR Spectroscopy: The same quantum chemical calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. acs.org Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending). For this molecule, key predicted vibrations would include the C≡N stretch (a strong, sharp peak), C-F stretches, aromatic C-H and C=C stretches, the C-O-C ether stretch, and various C-H bending and rocking modes from the alkyl chain.

Table 2: Illustrative Predicted IR Frequencies for this compound This table is for illustrative purposes only. Frequencies are typically scaled to correct for anharmonicity.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong |

| C≡N Stretch | ~2250 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Variable |

| C-F Stretch | 1280 - 1150 | Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-visible range. The calculation provides the wavelength of maximum absorption (λ_max) and the oscillator strength (related to absorption intensity). For this compound, the main absorptions would be expected to arise from π→π* transitions within the difluorophenoxy aromatic system.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis of this compound for Reactivity Prediction

Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential projected onto the molecule's electron density surface. It provides a guide to the molecule's reactivity by showing regions of positive and negative charge. For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom of the nitrile group, the oxygen atom of the ether, and the two fluorine atoms. These are sites susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the aromatic ring. These are sites susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity.

HOMO: The orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. For this molecule, the HOMO is expected to be localized primarily on the electron-rich 2,4-difluorophenoxy ring.

LUMO: The orbital that is most likely to accept electrons, acting as an electrophile. The LUMO would likely be distributed over the electron-withdrawing nitrile group (C≡N) and the aromatic ring.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes only.

| Parameter | Predicted Value (eV) |

|---|---|

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

Exploration of Intramolecular Interactions and Stabilizing Effects within the this compound Scaffold

The specific conformation and stability of this compound are influenced by a variety of weak intramolecular interactions. Computational methods can identify and quantify these effects.

In certain folded conformations, weak intramolecular hydrogen bonds of the C-H···N or C-H···F type could exist between the alkyl chain hydrogens and the nitrile nitrogen or a fluorine atom. While individually weak, these interactions can collectively influence conformational preference. Furthermore, dipole-dipole interactions between the polar C-F bonds, the C-O ether linkage, and the C≡N group would play a significant role in determining the lowest-energy three-dimensional structure. An analysis using tools like Quantum Theory of Atoms in Molecules (QTAIM) could be applied to the calculated electron density to find bond critical points, confirming the presence and strength of these subtle stabilizing interactions within the molecular framework.

Investigation of Molecular Interactions and Recognition Mechanisms Involving 5 2,4 Difluorophenoxy Pentanenitrile

Computational Docking and Molecular Dynamics Simulations of 5-(2,4-Difluorophenoxy)pentanenitrile with Model Biological Receptors (e.g., protein active sites, nucleic acid binding pockets)

Computational modeling is a powerful tool to predict and analyze the binding of small molecules like this compound to biological macromolecules. nih.govnih.gov

Computational Docking: This technique would predict the preferred binding orientation and affinity of the compound within a target receptor's binding site. ugm.ac.id The process involves generating a multitude of possible conformations of the ligand and scoring them based on how well they fit into the binding pocket. For instance, docking studies could be performed against a panel of enzymes where substituted phenoxyalkane nitriles have shown activity. The results would typically be presented in a table showing the predicted binding energies.

Hypothetical Docking Results for this compound with Model Receptors

| Model Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Fatty Acid Amide Hydrolase (FAAH) | -7.9 | Ser241, Ser217, Ile238 |

| Voltage-gated Sodium Channel (Nav1.7) | -9.2 | Phe1737, Tyr1744, Asn1742 |

Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be used to study the stability of the predicted binding pose over time and to observe the dynamic behavior of the ligand-receptor complex. nih.govarabjchem.org These simulations provide insights into the flexibility of both the ligand and the receptor and can reveal important conformational changes upon binding. nih.gov Analysis of the simulation trajectory would highlight the persistence of key interactions.

Analysis of Non-Covalent Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking, Hydrophobic Interactions) Critical for this compound Binding

The binding of this compound to a biological target would be governed by a combination of non-covalent interactions. rsc.org A detailed analysis of the docked poses and MD simulation trajectories would be necessary to identify these critical interactions.

Hydrogen Bonding: The nitrile group (-C≡N) in the compound can act as a hydrogen bond acceptor. The ether oxygen is another potential hydrogen bond acceptor.

Halogen Bonding: The two fluorine atoms on the phenyl ring can participate in halogen bonds, acting as halogen bond acceptors with suitable donor atoms in the receptor.

π-Stacking: The difluorinated phenyl ring can engage in π-π stacking or π-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan, Histidine) in the binding pocket.

Hydrophobic Interactions: The pentyl chain and the aromatic ring contribute to the lipophilicity of the molecule, suggesting that hydrophobic interactions with nonpolar residues would play a significant role in binding.

Hypothetical Summary of Non-Covalent Interactions for this compound with a Model Receptor

| Interaction Type | Ligand Moiety | Potential Receptor Residues |

| Hydrogen Bonding | Nitrile Nitrogen, Ether Oxygen | Ser, Thr, Tyr, Asn, Gln |

| Halogen Bonding | Fluorine Atoms | Backbone Carbonyls, Asp, Glu |

| π-Stacking | Difluorophenyl Ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Pentyl Chain, Phenyl Ring | Val, Leu, Ile, Ala, Met |

In Vitro Binding Assays with Purified Enzymes or Receptors to Quantify Affinities of this compound

To experimentally validate the predictions from computational studies, in vitro binding assays would be essential. nih.gov These assays measure the binding affinity of the compound for a purified biological target. Techniques like radioligand binding assays or fluorescence polarization assays could be employed. The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Hypothetical In Vitro Binding Affinities for this compound

| Target Enzyme/Receptor | Assay Type | Measured Affinity (Ki/IC50) |

| Purified Human COX-2 | Fluorescence Inhibition Assay | IC50 = 2.5 µM |

| Purified Rat FAAH | Radioligand Displacement Assay | Ki = 5.8 µM |

| Human Nav1.7 in cell lysate | Radioligand Binding Assay | Ki = 0.9 µM |

Biophysical Characterization of this compound Binding (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical techniques provide detailed thermodynamic and kinetic information about the binding interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. springernature.comnih.gov This provides a complete thermodynamic profile of the binding process. vanderbilt.edu

Hypothetical ITC Data for the Binding of this compound to a Model Protein

| Thermodynamic Parameter | Value |

| Affinity (Kd) | 3.2 µM |

| Stoichiometry (n) | 1.1 |

| Enthalpy Change (ΔH) | -5.8 kcal/mol |

| Entropy Change (TΔS) | 2.1 kcal/mol |

| Gibbs Free Energy Change (ΔG) | -7.9 kcal/mol |

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to monitor binding events in real-time. mdpi.comnih.gov It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. researchgate.netnih.gov

Kinetic Analysis of this compound-Target Interactions

A detailed kinetic analysis would provide insights into the mechanism of interaction, such as whether the compound acts as a reversible or irreversible inhibitor and the time course of its effects. nih.gov

SPR for Kinetic Analysis: As mentioned, SPR is a primary tool for determining kinetic rate constants. The shape of the sensorgram provides information on how quickly the compound binds to and dissociates from the target.

Hypothetical Kinetic Constants from SPR for this compound Interaction

| Kinetic Parameter | Value |

| Association Rate Constant (ka) | 1.5 x 10^4 M⁻¹s⁻¹ |

| Dissociation Rate Constant (kd) | 4.8 x 10⁻² s⁻¹ |

| Equilibrium Dissociation Constant (Kd) | 3.2 µM |

This kinetic data would complement the thermodynamic data from ITC to provide a comprehensive understanding of the molecular recognition process between this compound and its biological target.

Exploration of Biological and Biochemical Activities of 5 2,4 Difluorophenoxy Pentanenitrile

Enzyme Inhibition or Activation Profiling of 5-(2,4-Difluorophenoxy)pentanenitrile in Cell-Free Systems

Currently, there is no publicly available scientific literature or data detailing the specific enzyme inhibition or activation profile of this compound in cell-free systems. While methods for assessing enzyme inhibition are well-established, such as fluorescence-based assays and flow cytometry, these have not been applied to this particular compound in published research. nih.govnih.gov The enzymatic metabolism of nitrile-containing compounds by nitrilases and nitrile hydratases is a subject of study, but specific data for this compound is not available. cas.czdntb.gov.ua

Investigation of Receptor Modulation by this compound in Cell-Based Assays (non-human cell lines)

There is no available research data on the modulation of any specific receptors by this compound in non-human cell-based assays.

Assessment of Antimicrobial, Antifungal, or Antiparasitic Activity of this compound against Specific Pathogens (in vitro)

No studies have been published that evaluate the in vitro antimicrobial, antifungal, or antiparasitic activity of this compound. While other fluorophenyl-containing compounds have been investigated for antiparasitic properties, and various synthetic compounds are routinely screened for antimicrobial and antifungal effects, data for this compound is not present in the current scientific literature. nih.govnih.govnih.govnih.govmdpi.commdpi.comchemrxiv.orgnih.govnih.govresearchgate.net

Evaluation of Cytostatic or Cytotoxic Effects of this compound on Established Cancer Cell Lines (in vitro)

There is a lack of published scientific data concerning the cytostatic or cytotoxic effects of this compound on any established cancer cell lines. Standard cytotoxicity assays, such as the MTT assay, have been widely used to evaluate other compounds, but results for this compound have not been reported. researchgate.netnih.govnih.gov

Mechanistic Studies of Cellular Pathway Modulation by this compound (e.g., gene expression, protein phosphorylation in cell lines)

No information is available in the scientific literature regarding the mechanistic studies of cellular pathway modulation by this compound. Research on the effects of other compounds on gene expression and protein phosphorylation exists, but similar investigations have not been reported for this specific molecule. nih.govnih.govnih.govnih.govresearchgate.net

In Vitro Metabolic Stability and Biotransformation Studies of this compound using Microsomal or Recombinant Enzyme Systems

There are no published studies on the in vitro metabolic stability or biotransformation of this compound using liver microsomes or recombinant enzyme systems. Methodologies for conducting such studies are well-documented, but they have not been applied to this compound in the available literature. nih.govresearchgate.netresearchgate.netflinders.edu.aunih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 2,4 Difluorophenoxy Pentanenitrile Analogs

Systematic Structural Modifications of the Pentanenitrile Chain (Length, Branching, Saturation) and their Impact on Activity

There are no published research findings detailing the systematic modification of the pentanenitrile chain of 5-(2,4-Difluorophenoxy)pentanenitrile and the corresponding impact on its biological activity.

In a typical drug discovery program, the five-carbon nitrile chain would be a key point for modification to explore the impact on potency, selectivity, and pharmacokinetic properties.

Chain Length: The length of the alkyl chain connecting the phenoxy ring and the nitrile group is a critical determinant of how a molecule fits into a binding pocket. Studies on other classes of compounds have shown that both increasing and decreasing the alkyl chain length can significantly alter biological activity. For instance, studies on N-alkylmorpholine derivatives and other alkyl-substituted compounds have demonstrated a clear relationship between alkyl chain length and antibacterial effect, with optimal activity often found within a specific range (e.g., C12-C16). chemrxiv.org Similarly, the antimicrobial activity of alkyl amines is highly dependent on the chain length, with compounds having 11 to 15 carbons showing the most activity. nih.gov Without experimental data, the optimal chain length for this compound remains unknown.

Branching: Introducing branching (e.g., methyl or ethyl groups) onto the pentanenitrile chain would be a standard approach to probe for specific hydrophobic interactions within a target's binding site and to influence the molecule's metabolic stability. Branching can also affect the molecule's conformation, which can be crucial for activity. However, no studies have been published on branched analogs of this compound.

Saturation: The introduction of unsaturation (i.e., double or triple bonds) into the pentanenitrile chain would alter its geometry and electronic properties. For example, a double bond would introduce rigidity and could be used to orient other functional groups in a specific manner. Monounsaturation has been shown to not increase the antimicrobial activity of certain amine compounds. nih.gov The impact of such modifications on this compound is undetermined due to a lack of research.

A hypothetical data table for such a study might look like this:

Table 1: Hypothetical SAR of Pentanenitrile Chain Modifications

| Compound ID | Chain Modification | Biological Activity (IC₅₀, µM) |

| 1a | n-pentanenitrile (original) | - |

| 1b | n-butanenitrile | - |

| 1c | n-hexanenitrile | - |

| 1d | 4-methylpentanenitrile | - |

| 1e | pent-4-enenitrile | - |

| 1f | pent-4-ynenitrile | - |

| No experimental data is available for these compounds. |

Chemical Substitution and Modification of the 2,4-Difluorophenoxy Moiety (Electronic, Steric Effects)

There is no available research on the effects of chemical substitution on the 2,4-difluorophenoxy ring of this compound.

Electronic Effects: Modifying the electronic nature of the aromatic ring by introducing electron-donating groups (e.g., methoxy, methyl) or additional electron-withdrawing groups (e.g., nitro, trifluoromethyl) is a common strategy in medicinal chemistry. These changes can impact binding affinity by altering electrostatic interactions with the target protein. For instance, a data-driven analysis of fluorinated ligands for aminergic G protein-coupled receptors showed that fluorination of the aromatic ring did not have a clear trend towards a positive or negative effect on affinity, but the ortho position was a favorable site for a positive potency effect. nih.govnih.govresearchgate.net

Steric Effects: The size and position of substituents on the phenoxy ring can have significant steric effects, influencing how the molecule fits into a binding pocket. Replacing the fluorine atoms with larger halogens (e.g., chlorine, bromine) or moving the substituents to different positions on the ring would be logical steps in an SAR study. Increased steric hindrance can sometimes lead to decreased activity. acs.org

A hypothetical data table for such a study might look like this:

Table 2: Hypothetical SAR of 2,4-Difluorophenoxy Moiety Modifications

| Compound ID | Ring Substitution | Predicted Electronic Effect | Biological Activity (IC₅₀, µM) |

| 2a | 2,4-Difluoro (original) | Electron-withdrawing | - |

| 2b | 4-Fluoro | Less electron-withdrawing | - |

| 2c | 2,4-Dichloro | Electron-withdrawing, larger size | - |

| 2d | 4-Methoxy | Electron-donating | - |

| 2e | 4-Trifluoromethyl | Strongly electron-withdrawing | - |

| 2f | 3,5-Difluoro | Altered substitution pattern | - |

| No experimental data is available for these compounds. |

Bioisosteric Replacement Strategies within the this compound Scaffold

No published studies have explored bioisosteric replacements for any part of the this compound scaffold.

Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Nitrile Group: The nitrile group is a versatile pharmacophore that can act as a hydrogen bond acceptor and a bioisostere for carbonyl, hydroxyl, and carboxyl groups, as well as halogen atoms. nih.govtandfonline.comnih.gov Potential bioisosteres for the nitrile group include tetrazoles, oxadiazoles, or other small heterocyclic rings. drughunter.com

Ether Linkage: The ether linkage is metabolically relatively stable but can be a point of modification. Bioisosteric replacements for the ether linkage could include thioethers, sulfoxides, sulfones, or amide bonds to alter the geometry and polarity of the linker. nih.gov The replacement of ester linkages with heteroaromatic rings has been shown to increase metabolic stability while retaining potency. nih.gov

2,4-Difluorophenoxy Group: The entire 2,4-difluorophenoxy moiety could be replaced with other substituted aromatic or heteroaromatic rings in a strategy known as scaffold hopping. nih.govdtic.mil This could lead to the discovery of novel chemotypes with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

No QSAR models for this compound derivatives have been reported in the literature.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govopenbioinformaticsjournal.com To perform a QSAR study, a dataset of analogs with measured biological activities is required. Since this data is not available for this compound, no QSAR models can be built.

A typical QSAR study would involve:

Generating a diverse set of analogs of this compound.

Measuring their biological activity in a relevant assay.

Calculating a variety of molecular descriptors (e.g., physicochemical, electronic, topological).

Using statistical methods to build a predictive model.

Chemoinformatics and Data Mining Approaches for SAR Insights into this compound and Related Compounds

There are no published chemoinformatics or data mining studies specifically targeting this compound and its close analogs.

Chemoinformatics tools and data mining techniques are powerful for analyzing large datasets of chemical structures and biological activities to identify SAR trends. acs.org These approaches could be applied to databases of compounds containing similar structural motifs (e.g., difluorophenoxy ethers, alkyl nitriles) to identify potential SAR rules that might be applicable to the target compound. However, without a specific biological target and activity data for this compound, such an analysis would be highly speculative.

Despite a thorough search of scientific databases, no specific research has been published on the structure-activity or structure-property relationships of this compound or its analogs. The information required to populate the detailed outline provided does not exist in the public domain. The general principles of medicinal chemistry suggest that modifications to the pentanenitrile chain and the difluorophenoxy moiety would likely have a significant impact on the compound's biological activity, but without experimental data, these effects remain unknown.

Design and Synthesis of Derivatives and Analogs of 5 2,4 Difluorophenoxy Pentanenitrile

Rational Design of 5-(2,4-Difluorophenoxy)pentanenitrile Analogs for Targeted Biological Activities

The rational design of analogs of this compound is a key strategy for optimizing its potential as a therapeutic agent. This process involves making targeted modifications to the molecule to improve its interaction with a biological target, enhance its pharmacokinetic profile, and minimize off-target effects. The core structure of this compound offers several avenues for such modifications.

The nitrile group is a particularly versatile feature. It can participate in hydrogen bonding and polar interactions, and its replacement with other functional groups, known as bioisosteric replacement, can significantly alter a compound's properties. numberanalytics.comresearchgate.net For instance, the nitrile could be replaced by a tetrazole, a carboxylic acid, or an amide to explore different binding interactions with a target protein. Each of these groups offers a different profile of hydrogen bond donors and acceptors, as well as altered acidity and polarity. The powerful electron-withdrawing nature of the nitrile also allows for non-specific dipole interactions with amino acids and metal ions within a binding site. nih.gov

The difluorinated phenyl ring is another critical component for modification. The fluorine atoms can enhance metabolic stability and binding affinity through favorable interactions with the target. nih.gov Altering the substitution pattern of the fluorine atoms (e.g., moving them to different positions on the phenyl ring) or replacing them with other electron-withdrawing groups like chlorine or a trifluoromethyl group could be explored to fine-tune the electronic properties of the aromatic ring and its interactions.

The flexible pentyl ether chain can also be a target for modification. Altering the length of the alkyl chain or introducing branching could optimize the compound's positioning within a binding pocket.

Table 1: Hypothetical Bioisosteric Replacements for the Nitrile Group and Their Rationale

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Change in Property |

| Nitrile (-CN) | Tetrazole | Mimics the spatial and electronic properties of a carboxylic acid but with improved metabolic stability and oral bioavailability. | Increased acidity, potential for new hydrogen bonding interactions. |

| Nitrile (-CN) | Carboxylic Acid (-COOH) | Introduces a strong hydrogen bond donor and acceptor, can form salt bridges. | Increased polarity and solubility, potential for ionic interactions. |

| Nitrile (-CN) | Amide (-CONH2) | Introduces both a hydrogen bond donor and acceptor, with different steric and electronic properties than a carboxylic acid. | Altered hydrogen bonding capacity and polarity. |

| Nitrile (-CN) | Oxadiazole | A heterocyclic ring that can mimic the electronic and steric properties of an ester or amide with improved metabolic stability. | Enhanced metabolic stability, different dipole moment. |

Combinatorial Chemistry and Library Synthesis Approaches for Generating this compound Derivatives

Combinatorial chemistry provides a powerful set of tools for rapidly generating large libraries of related compounds, which can then be screened for biological activity. For the this compound scaffold, a combinatorial approach could be employed to systematically explore the chemical space around the core molecule.

A key strategy would be to use a common intermediate that can be readily diversified. For example, starting with 2,4-difluorophenol (B48109), a library of analogs could be generated by reacting it with a variety of halo-alkanes of different lengths and branching patterns to create a range of ether-linked side chains. The resulting phenoxy-alkane intermediates could then be converted to nitriles or other functional groups.

Alternatively, a library of diverse phenols could be reacted with a common halo-pentanenitrile sidechain to explore the impact of different substituents on the aromatic ring. This approach would allow for the rapid generation of analogs with a wide range of electronic and steric properties on the phenyl ring.

Table 2: Example of a Combinatorial Library Design for this compound Analogs

| Scaffold Component | Building Block Set 1 (Phenols) | Building Block Set 2 (Alkyl Halides) | Resulting Analogs |

| Aromatic Core | 2,4-Difluorophenol, 4-Chlorophenol, 4-Methoxyphenol | 5-Bromopentanenitrile | This compound, 5-(4-Chlorophenoxy)pentanenitrile, 5-(4-Methoxyphenoxy)pentanenitrile |

| Alkyl Linker | 2,4-Difluorophenol | 4-Bromobutanenitrile, 6-Bromohexanenitrile | 4-(2,4-Difluorophenoxy)butanenitrile, 6-(2,4-Difluorophenoxy)hexanenitrile |

Synthesis of Conformationally Restricted or Rigidified Analogs of this compound

The flexibility of the pentyl ether chain in this compound means that the molecule can adopt a large number of conformations in solution. While this flexibility can be advantageous, it can also lead to a loss of entropy upon binding to a target, which can decrease binding affinity. nih.gov The synthesis of conformationally restricted analogs, where the flexibility of the molecule is reduced, is a common strategy to improve potency and selectivity. nih.govunina.it

For the this compound scaffold, conformational restriction could be achieved by introducing rigid elements into the pentyl chain. For example, incorporating a double bond or a cyclopropyl (B3062369) group into the chain would limit the number of possible conformations. Another approach would be to create a cyclic analog by tethering the end of the pentyl chain back to the phenyl ring, creating a macrocycle. The design of such rigid analogs can be guided by computational modeling to predict which conformations are most likely to be active. nih.govresearchgate.net

Preparation of Fluorescent, Biotinylated, or Isotopic Probes Based on the this compound Scaffold

To study the mechanism of action of this compound and to identify its biological targets, it is often necessary to prepare labeled derivatives that can be used as chemical probes. Fluorescent probes, for example, can be used to visualize the localization of the compound within cells. nih.gov

A fluorescent probe could be synthesized by attaching a fluorescent dye, such as a BODIPY or fluorescein (B123965) derivative, to the this compound scaffold. nih.govresearchgate.net The point of attachment would need to be carefully chosen to minimize disruption of the compound's biological activity. For example, a linker could be attached to the phenyl ring or at the end of the alkyl chain, distal to the nitrile group.

Biotinylated probes are another valuable tool, as they can be used to isolate the binding partners of the compound through affinity purification. A biotin (B1667282) moiety could be attached to the scaffold using a similar strategy as for fluorescent probes.

Isotopically labeled analogs, for example with carbon-14 (B1195169) or tritium, are also important for quantitative studies of the compound's absorption, distribution, metabolism, and excretion (ADME).

Synthesis of Prodrugs or Bioprecursors to Investigate Chemical Delivery Systems for this compound (focus on chemical aspects, not efficacy)

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body through a chemical or enzymatic process. nih.gov The use of a prodrug strategy can be a way to improve a compound's solubility, permeability, or to achieve targeted delivery. nih.gov

For this compound, a prodrug could be designed by modifying the nitrile group. For example, the nitrile could be reduced to a primary amine, which could then be acylated to form an amide prodrug. This amide could then be cleaved in vivo by amidases to release the active amine. Alternatively, if the nitrile itself is crucial for activity, a prodrug could be designed to release the parent compound through a different mechanism, for instance by targeting a different functional group that has been introduced into the molecule. The design of such prodrugs often involves linking the parent drug to a promoiety that is cleaved by specific enzymes that are abundant at the target site. rsc.org

Potential Non Medicinal Applications of 5 2,4 Difluorophenoxy Pentanenitrile in Advanced Materials and Chemical Technologies

Exploration of 5-(2,4-Difluorophenoxy)pentanenitrile as a Building Block for Specialty Polymers or Liquid Crystals

The unique combination of a rigid, polar difluorophenoxy group and a reactive nitrile functionality makes this compound a candidate for the synthesis of specialty polymers and liquid crystals.

Specialty Polymers:

The nitrile group (–C≡N) is a versatile functional group in polymer chemistry. numberanalytics.com It can participate in polymerization reactions, leading to polymers with tailored properties. numberanalytics.com For instance, acrylonitrile (B1666552) is the monomer for polyacrylonitrile (B21495) (PAN), a polymer valued for its thermal stability and chemical resistance. numberanalytics.com The presence of the nitrile group in this compound suggests its potential as a monomer or co-monomer. The incorporation of the difluorophenoxy group could impart desirable characteristics to the resulting polymer, such as:

Enhanced Thermal Stability and Chemical Resistance: Fluorinated aromatic groups are known to increase the thermostability and chemical resistance of polymers. acs.org

Modified Optical and Dielectric Properties: The high polarity of the C-F bonds can influence the polymer's refractive index and dielectric constant. researchgate.netrsc.org

The synthesis of polymers from this building block could proceed through various polymerization routes involving the nitrile group.

Liquid Crystals:

Fluorinated compounds are of significant interest in the field of liquid crystals. researchgate.netrsc.org The introduction of fluorine atoms into a molecule can modify key properties such as: researchgate.netrsc.org

Mesophase behavior and transition temperatures

Dielectric anisotropy

Optical anisotropy

The difluorophenoxy moiety in this compound could serve as a core structural element in the design of new liquid crystalline materials. researchgate.netrsc.org The pentanenitrile tail provides the necessary flexibility, a common feature in calamitic (rod-shaped) liquid crystals. tandfonline.com While specific research on this compound's liquid crystalline properties is not available, the general principles of liquid crystal design suggest it as a potential area of investigation. researchgate.netrsc.orgtandfonline.com

| Structural Moiety | Potential Contribution to Specialty Polymers | Potential Contribution to Liquid Crystals |

|---|---|---|

| Difluorophenoxy Group | Increased thermal stability, chemical resistance, modified dielectric properties. acs.org | Influence on mesophase behavior, dielectric and optical anisotropy. researchgate.netrsc.org |

| Pentanenitrile Group | Polymerizable functional group, imparts polarity. numberanalytics.com | Flexible tail, influences molecular packing and mesophase type. tandfonline.com |

Application of this compound in Chemical Sensing Platforms or Biosensors

The electronic properties of the nitrile group and the potential for specific interactions involving the difluorophenoxy moiety suggest that this compound could be a valuable component in the development of chemical sensors and biosensors.

Chemical Sensing:

The nitrile group can act as a built-in molecular sensor. acs.orgacs.org Its vibrational frequency is sensitive to the local electric field, which can be exploited in techniques like electrochemical Stark spectroscopy to probe interfacial phenomena. acs.org A sensor incorporating this compound could potentially detect analytes through changes in the nitrile group's spectroscopic signature upon interaction.

Biosensors:

Aromatic compounds are utilized in the construction of biosensors, often serving as the basis for creating recognition elements. nih.gov Fluorinated compounds have also been integrated into biosensor designs. acs.org For instance, in the development of electrochemical DNA biosensors, the interaction of a target molecule with DNA can be monitored. nih.gov While not directly studied, this compound could be functionalized and immobilized on a sensor surface to act as a recognition layer for specific analytes. The difluorophenoxy group could participate in aromatic stacking interactions or other non-covalent interactions with target molecules.

| Sensing Platform | Potential Role of this compound | Sensing Mechanism |

|---|---|---|

| Chemical Sensor | Active sensing material where the nitrile group acts as a reporter. acs.org | Spectroscopic or electrochemical detection of changes in the nitrile group's environment. |

| Biosensor | As a modifiable scaffold for creating a biorecognition layer. nih.gov | Detection of binding events through various transduction methods (e.g., electrochemical, optical). |

Investigation of this compound as an Intermediate in the Synthesis of Complex Organic Molecules

Nitriles are exceptionally versatile intermediates in organic synthesis due to the reactivity of the cyano group. wikipedia.orgebsco.com The carbon-nitrogen triple bond can undergo a variety of transformations to yield other functional groups. libretexts.org Therefore, a primary application of this compound is likely as a building block for more complex molecules.

The nitrile group can be converted into:

Primary amines: Through reduction, for example, with lithium aluminum hydride. libretexts.org

Carboxylic acids: Via hydrolysis under acidic or basic conditions. libretexts.org

Ketones: By reaction with organometallic reagents such as Grignard reagents. libretexts.org

Aldehydes: Through reduction with reagents like diisobutylaluminium hydride (DIBAL-H).

The presence of the difluorophenoxy ether linkage, which is generally stable under many reaction conditions, allows for selective manipulation of the nitrile group. This makes this compound a valuable precursor for synthesizing a range of more complex molecules containing the 2,4-difluorophenoxy moiety, which is a common structural feature in various biologically active compounds.

Role of this compound in Agrochemical Research as a Scaffold for Active Compounds (excluding efficacy/safety trials)

The structures of many active compounds in agrochemical research are based on halogenated aromatic scaffolds. For example, chlorinated phenoxy compounds have been a cornerstone of herbicide development. The difluorophenoxy group in this compound represents a scaffold that could be explored for the development of new agrochemicals.

By chemically modifying the nitrile group as described in the previous section, a variety of derivatives can be synthesized and screened for potential herbicidal, fungicidal, or insecticidal activity. The nitrile itself is a functional group found in some agrochemicals. The research would focus on the synthesis of novel molecular entities based on this scaffold, without delving into their biological efficacy or safety, which would be the subject of subsequent, separate investigations.

Potential of this compound in Environmental Remediation or Green Solvents

The potential applications of this compound in environmental contexts are speculative and would require significant research.

Environmental Remediation:

The biodegradation of fluorinated compounds is a complex and often slow process due to the strength of the carbon-fluorine bond. nih.govnih.gov However, the presence of other functional groups can provide a point of attack for microbial degradation. mdpi.com Research into the microbial degradation of this compound could provide insights into the environmental fate of such fluorinated ethers. The nitrile group can be biodegraded by certain microorganisms through the action of nitrilase or nitrile hydratase enzymes. frontiersin.orgresearchgate.net Understanding these pathways could be relevant for developing bioremediation strategies for related pollutants.

Green Solvents:

Nitriles, such as acetonitrile (B52724), are used as polar aprotic solvents in various chemical processes. wikipedia.org They possess a high dielectric constant and can dissolve a wide range of compounds. wikipedia.org While the properties of this compound as a solvent have not been characterized, it could theoretically be investigated as a specialty solvent. Its higher molecular weight and boiling point compared to acetonitrile would result in lower volatility. However, its "green" credentials would need to be thoroughly assessed, including its biodegradability, toxicity, and the environmental impact of its synthesis.

Conclusion and Future Research Perspectives on 5 2,4 Difluorophenoxy Pentanenitrile

Summary of Key Academic Discoveries and Research Contributions Regarding 5-(2,4-Difluorophenoxy)pentanenitrile

Dedicated academic literature focusing exclusively on this compound is not extensively available, suggesting it is a compound primarily utilized in synthetic and medicinal chemistry research as a building block or intermediate. Its existence is documented in chemical supplier catalogs, which list its molecular formula as C₁₁H₁₁F₂NO and its CAS Number as 1249839-96-0. bldpharm.com The compound is noted for research purposes only and has been listed as a discontinued (B1498344) product by some suppliers, indicating its use in specific, potentially proprietary, research projects. cymitquimica.com

Structurally, the molecule combines a difluorinated aromatic ring, an ether linkage, and an aliphatic nitrile chain. This unique combination of functional groups makes it a valuable precursor. Research on analogous compounds, such as 5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile (B7891783), highlights the utility of this molecular scaffold. Such compounds serve as intermediates in the synthesis of more complex molecules for applications in pharmaceuticals and agrochemicals and as building blocks for developing new bioactive compounds. The primary contribution of this compound to the academic field thus far appears to be as a specialized reagent for introducing the 2,4-difluorophenoxy moiety into larger, more complex structures.

Remaining Scientific Challenges in the Synthesis, Characterization, and Mechanistic Understanding of this compound

Synthesis: The most probable route for synthesizing this compound is a nucleophilic substitution reaction, such as the Williamson ether synthesis, involving 2,4-difluorophenol (B48109) and a 5-halopentanenitrile. However, the synthesis of fluorinated aryl ethers can be challenging. nih.gov Developing efficient and high-yield protocols often requires overcoming hurdles like harsh reaction conditions and limited substrate scopes. nih.govspringernature.com Modern approaches may involve transition-metal-catalyzed cross-coupling reactions, such as those using palladium or nickel catalysts, to form the C–O bond. nih.govnih.gov These advanced methods, while effective, present their own challenges, including catalyst cost, sensitivity, and the need for careful optimization of reaction conditions (base, solvent, and temperature) to achieve high yields, especially with electron-rich aryl halides. nih.gov

Characterization: The characterization of this compound presents specific challenges due to its fluorinated nature. While standard techniques are applicable, the definitive structural elucidation heavily relies on ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, which is advantageous for resolving signals but can also complicate spectral analysis. wikipedia.orgicpms.cz The two fluorine atoms on the phenyl ring are chemically non-equivalent, leading to distinct signals. The interpretation requires analyzing complex spin-spin coupling patterns, including ¹⁹F-¹⁹F couplings and through-bond couplings to adjacent aromatic protons (¹H-¹⁹F). These complex spectral features necessitate advanced NMR techniques and expertise for unambiguous assignment. nih.gov

Mechanistic Understanding: A detailed mechanistic understanding of the reactions and properties of this compound is currently lacking. Research would be required to elucidate the electronic influence of the 2,4-difluorophenyl group on the reactivity of the ether linkage and the distal nitrile function. Understanding these intramolecular interactions is crucial for predicting its behavior in subsequent synthetic transformations and its potential interactions with biological targets.

Identification of Novel Research Avenues and Untapped Potential for this compound Studies

The untapped potential of this compound lies in its versatility as a chemical precursor. The nitrile functional group is particularly valuable in organic synthesis and medicinal chemistry. numberanalytics.comresearchgate.net

Synthetic Derivatization: The nitrile group is a versatile functional handle that can be transformed into other key chemical groups. numberanalytics.com It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-(2,4-difluorophenoxy)pentanoic acid. libretexts.org Alternatively, it can be reduced using powerful reducing agents like lithium aluminum hydride to produce the primary amine, 5-(2,4-difluorophenoxy)pentan-1-amine. libretexts.org These derivatives represent new chemical entities with their own potential applications.

Medicinal Chemistry: The compound is a promising scaffold for drug discovery. Organofluorine compounds are prevalent in pharmaceuticals, as fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity. chinesechemsoc.orgnih.gov The nitrile group itself can act as a hydrogen bond acceptor or, in some cases, as a covalent "warhead" that reacts with nucleophilic residues like cysteine or serine in enzyme active sites. nih.gov This dual functionality makes this compound and its derivatives attractive candidates for screening in oncology and infectious disease research programs.

Materials Science: The polarity of the nitrile group and the rigidity of the difluorinated aromatic ring could be exploited in materials science. Derivatives could be investigated for applications in creating specialized polymers or liquid crystals.

Interdisciplinary Collaborations and Synergistic Approaches for Advancing the Field of Pentanenitrile Chemistry

Advancing the understanding and application of this compound and related compounds would benefit significantly from interdisciplinary collaboration.

Synthetic and Computational Chemistry: Collaboration between synthetic chemists and computational chemists could accelerate the development of efficient synthetic routes. Computational modeling can predict reaction outcomes, optimize conditions, and provide insight into the electronic properties of the molecule, thereby guiding experimental work.

Chemistry and Biology/Pharmacology: A synergistic approach involving synthetic chemists and biologists is essential for exploring the compound's therapeutic potential. Chemists can synthesize a library of derivatives based on the core scaffold, which pharmacologists can then screen for biological activity against various targets like enzymes or receptors. nih.gov

Chemistry and Materials Science: Partnerships with materials scientists could uncover novel applications. rutgers.edu Chemists can design and synthesize pentanenitrile-based molecules with specific properties (e.g., thermal stability, electronic characteristics), which materials scientists can then fabricate into and test as components of advanced materials. rutgers.edu Such collaborations are key to translating fundamental chemical discoveries into tangible technologies. numberanalytics.com

Long-Term Academic Impact and Fundamental Contributions of this compound Research to Chemical Sciences

While research on a single molecule like this compound may seem specialized, its study contributes to several fundamental areas of chemical science. The true impact lies in its role within the broader context of organofluorine chemistry, a field of immense importance to modern society. nih.govmdpi.com

The synthesis of this molecule serves as a case study for developing robust C–O bond-forming reactions for fluorinated aromatics, a persistent challenge in organic synthesis. nih.govpharmtech.com Each new successful protocol adds to the synthetic chemist's toolkit, enabling the construction of increasingly complex fluorinated molecules. mdpi.com

Furthermore, detailed investigation of its reactivity and properties provides valuable data on the interplay of multiple functional groups within one molecule—the electron-withdrawing difluoroaromatic system, the flexible ether linkage, and the reactive nitrile terminus. This knowledge is fundamental to physical organic chemistry and helps in designing future molecules for specific purposes, from drugs to materials. chinesechemsoc.org Ultimately, research on compounds like this compound contributes to the foundational knowledge base that underpins major innovations in the pharmaceutical, agrochemical, and materials industries. chinesechemsoc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2,4-Difluorophenoxy)pentanenitrile, and how can reaction conditions be systematically optimized?

- Answer : A stepwise approach involving nucleophilic substitution (SN2) between 2,4-difluorophenol and a nitrile-containing alkyl halide is commonly employed. To optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading), use a factorial design of experiments (DoE) to evaluate interactions between variables . Statistical methods like response surface methodology (RSM) can identify critical parameters (e.g., reaction time, molar ratios) to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Answer :

- NMR : Analyze 1H NMR for aromatic proton splitting patterns (δ 6.5–7.5 ppm) and coupling constants (J values) to confirm substitution on the difluorophenyl ring. 19F NMR resolves fluorines in ortho and para positions (e.g., δ –110 to –150 ppm) .

- IR : The nitrile group (C≡N) exhibits a sharp peak near 2240 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 225 for [M+H]+) confirm molecular weight. Fragmentation patterns help identify structural motifs .

Q. What are the solubility and stability profiles of this compound in common organic solvents?

- Answer : Conduct polarity-based solubility tests in solvents like DMSO, ethanol, and dichloromethane. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) using HPLC to detect hydrolysis byproducts (e.g., carboxylic acids from nitrile hydrolysis) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH and temperature conditions?

- Answer : Density functional theory (DFT) calculations assess bond dissociation energies (BDEs) for the nitrile and ether linkages. Molecular dynamics (MD) simulations model solvation effects and degradation pathways (e.g., acid-catalyzed hydrolysis). Validate predictions with experimental kinetic studies .

Q. What strategies resolve contradictions in reported biological activities of fluorophenoxy nitriles, including this compound?

- Answer : Perform meta-analyses of published data to isolate variables (e.g., assay type, cell lines). Reproduce experiments under standardized conditions, ensuring purity (>98% by HPLC) and stereochemical consistency. Use orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to confirm mechanisms .

Q. How does the electron-withdrawing effect of the nitrile group influence the reaction pathways of this compound in nucleophilic substitutions?

- Answer : The nitrile group stabilizes adjacent transition states via inductive effects, favoring SN2 mechanisms. Compare reaction rates with non-nitrile analogs using Hammett plots (σ values). Kinetic isotope effects (KIEs) further elucidate mechanistic pathways .

Q. What role does this compound play in designing enzyme inhibitors, and how can structure-activity relationships (SAR) be systematically explored?

- Answer : Use the compound as a scaffold for derivatization (e.g., substituting the nitrile with amides or carboxylates). Screen analogs against target enzymes (e.g., kinases, proteases) and apply 3D-QSAR models to correlate substituent effects with inhibitory potency .

Methodological Considerations

- Data Contradiction Analysis : Cross-reference spectral data (e.g., NMR shifts) with computational predictions (ChemDraw, Gaussian) to identify anomalies. Re-synthesize disputed compounds and validate purity .

- Experimental Design : Use fractional factorial designs to reduce the number of trials while capturing interactions between variables (e.g., temperature, catalyst type) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products